Bis[4-(4-hydroxyphenoxy)phenyl]methanone
Description
Bis[4-(4-hydroxyphenoxy)phenyl]methanone is a benzophenone derivative featuring two 4-hydroxyphenoxy-substituted phenyl groups attached to a central ketone moiety. Its molecular formula is C₂₅H₁₈O₅, with a molecular weight of 398.41 g/mol. This compound is notable for its role in advanced polymer synthesis, particularly in creating thermally stable and mechanically robust materials. For instance, it serves as a key monomer in the production of Polymer I, synthesized alongside 1,3-dioxolan-2-one and dimethyl terephthalate . Its hydroxyl and ether groups enhance solubility in polar solvents (e.g., DMF, DMSO) and facilitate crosslinking reactions, making it valuable for high-performance coatings and engineering plastics.
Properties
CAS No. |
42592-70-1 |
|---|---|
Molecular Formula |
C25H18O5 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
bis[4-(4-hydroxyphenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H18O5/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16,26-27H |
InChI Key |
UDCQWFNLGWCFPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)O)OC4=CC=C(C=C4)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis[4-(4-hydroxyphenoxy)phenyl]methanone belongs to a broader class of diaryl methanones. Below is a detailed comparison with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Solubility: Hydroxyl and methoxy groups (e.g., in this compound and Bis(4-methoxyphenyl)methanone) improve solubility in polar solvents like DMF and ethanol. In contrast, trifluoromethyl groups (e.g., Bis[4-(trifluoromethyl)phenyl]methanone) enhance hydrophobicity, favoring non-polar solvents .
Thermal Stability: this compound exhibits superior thermal stability (decomposition >300°C) compared to Bis(4-methoxyphenyl)methanone (<250°C), attributed to stronger hydrogen bonding from hydroxyl groups .
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